molecular formula C4H6BrNO2 B12837366 4-(Bromomethyl)oxazolidin-2-one

4-(Bromomethyl)oxazolidin-2-one

Cat. No.: B12837366
M. Wt: 180.00 g/mol
InChI Key: MLWKYLJCOVOXTH-UHFFFAOYSA-N
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Description

(R)-4-(Bromomethyl)oxazolidin-2-one ( 2652022-46-1) is a valuable chiral synthon in advanced organic and medicinal chemistry research. With a molecular formula of C4H6BrNO2 and a molecular weight of 180.00 g/mol, this oxazolidinone derivative serves as a versatile building block for the synthesis of more complex, stereochemically defined molecules. The bromomethyl group attached to the oxazolidin-2-one core provides a reactive handle for further functionalization, making it particularly useful in constructing potential pharmacophores. Oxazolidin-2-one scaffolds are of significant research interest due to their presence in compounds with diverse biological activities. The chiral nature of the (R)-enantiomer allows researchers to investigate structure-activity relationships and develop stereoselective synthetic pathways, which is crucial in the creation of novel pharmaceutical agents where the oxazolidinone moiety can act as a key structural element. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Researchers can leverage this compound in exploratory studies aimed at developing new chemical entities, consistent with the ongoing investigation of oxazolidinone compounds in scientific research . Proper handling procedures should be followed, as the bromine substituent confers reactivity that requires appropriate safety controls in a laboratory setting.

Properties

Molecular Formula

C4H6BrNO2

Molecular Weight

180.00 g/mol

IUPAC Name

4-(bromomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H6BrNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)

InChI Key

MLWKYLJCOVOXTH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)CBr

Origin of Product

United States

Preparation Methods

Three-Step Synthesis from Prochiral 1,3-Dihalo-2-Propanol

A well-documented method involves starting from prochiral 1,3-dibromo-2-propanol or 1,3-dichloro-2-propanol, which undergoes:

  • Step 1: Formation of carbamate intermediates by reaction with suitable isocyanates or carbamoyl chlorides.
  • Step 2: Asymmetric desymmetrization to induce chirality.
  • Step 3: Cyclization to form the oxazolidinone ring bearing the halomethyl substituent.

This method, reported by Sugiyama et al., achieves optically active 5-bromomethyl-2-oxazolidinones with good yields and enantiomeric purity, using silica gel chromatography for purification.

Bromomethylation of Preformed Oxazolidinone

Another common approach is the bromomethylation of a preformed oxazolidinone scaffold:

  • The oxazolidinone ring is synthesized first, often from amino alcohols and carbonyl compounds.
  • The methyl group at the 4-position is then selectively brominated using reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators or under photochemical conditions.
  • This method allows for controlled introduction of the bromomethyl group with moderate to high selectivity.

Cyclization via Reduction and Catalysis

A more recent and green chemistry-oriented method involves:

  • Reduction of N-Boc-protected amino acid derivatives (e.g., N-Boc-L-phenylglycine) using borane reagents (borane-tetrahydrofuran or borane-dimethylsulfide).
  • Subsequent ring-closing reaction catalyzed by bases such as potassium tert-butoxide or sodium tert-butoxide to form the oxazolidinone ring.
  • This method avoids toxic reagents like lithium aluminum hydride or carbon disulfide and is suitable for industrial scale-up.

Detailed Preparation Method from Literature

Step Reagents/Conditions Description Yield & Purity
1. Reduction N-Boc-L-phenylglycine + Borane-THF (1.0 M), 0–25 °C Reduction to N-Boc-L-phenylglycinol 95.3% yield, 97.6% purity (HPLC)
2. Cyclization N-Boc-L-phenylglycinol + Potassium tert-butoxide + Sulfolane, 90–100 °C Ring closure to (S)-4-phenyl-2-oxazolidinone 92.1% yield, 99.3% purity (HPLC)
3. Bromomethylation (if applicable) NBS or other brominating agents Introduction of bromomethyl group at 4-position Variable, optimized by reaction conditions

This method is advantageous due to mild reaction conditions, avoidance of hazardous reagents, and high yields, making it industrially viable.

Industrial and Laboratory Scale Considerations

  • Solvent Choice: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran are preferred solvents for reduction and cyclization steps due to their ability to dissolve reactants and compatibility with borane reagents.
  • Catalyst Loading: Potassium tert-butoxide is used in stoichiometric or catalytic amounts (0.05–2 equivalents) depending on reaction scale and conditions.
  • Temperature Control: Reduction is performed at low temperatures (0–25 °C) to control reaction rate and selectivity; cyclization requires heating (90–100 °C).
  • Purification: Recrystallization from ethyl acetate/isopropyl ether or silica gel chromatography is employed to achieve high purity products.

Research Findings and Optimization

  • Kinetic Studies: Monitoring by TLC and HPLC ensures complete conversion and high purity. In situ IR or NMR can be used to identify rate-limiting steps and optimize reagent stoichiometry.
  • Green Chemistry: The borane reduction and base-catalyzed cyclization method avoids cytotoxic and explosive reagents, aligning with sustainable synthesis goals.
  • Yield and Purity: The described methods achieve yields above 90% and purities exceeding 97%, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Three-step from 1,3-dihalo-2-propanol 1,3-dibromo-2-propanol Carbamates, bases Multi-step, chromatography High enantioselectivity Multi-step, moderate complexity
Bromomethylation of oxazolidinone Preformed oxazolidinone NBS, radical initiator Room temp to reflux Direct bromomethylation Possible side reactions
Borane reduction + base cyclization N-Boc-amino acid Borane-THF, potassium tert-butoxide 0–25 °C reduction, 90–100 °C cyclization Mild, green, scalable Requires borane handling

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Formation of azides or thiols derivatives.

    Oxidation: Conversion to corresponding alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)oxazolidin-2-one is primarily related to its ability to inhibit bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Key Structural and Chemical Properties:

  • Molecular Formula: C₄H₆BrNO₂
  • Reactive Sites: Bromomethyl group (C-Br bond) and the oxazolidinone ring (amide-like carbonyl group).
  • Applications : Used in the synthesis of ferroelectric materials , bioactive molecules , and as a precursor in multicomponent reactions .

Comparison with Structurally Analogous Oxazolidinone Derivatives

4-Chloromethyl-4-methyl-oxazolidin-2-one

  • Structure : Chloromethyl (-CH₂Cl) and methyl (-CH₃) groups at the 4-position.
  • Molecular Weight : 149.58 g/mol .
  • Reactivity : The C-Cl bond is less reactive than C-Br in nucleophilic substitutions, requiring harsher conditions.
  • Applications : Primarily used in medicinal chemistry for alkylation reactions but with slower kinetics compared to brominated analogs .

5-(Bromomethyl)-3-(4-methoxyphenyl)oxazolidin-2-one

  • Structure : Bromomethyl group at the 5-position and a 4-methoxyphenyl substituent at the 3-position.
  • Molecular Weight : 286.12 g/mol .
  • Reactivity: Enhanced electron density from the methoxy group stabilizes the oxazolidinone ring, altering regioselectivity in reactions.
  • Applications : Key intermediate in synthesizing sigma-2 receptor ligands for neurological research .

3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

  • Structure : Bromophenyl (-C₆H₄Br) at the 3-position and hydroxymethyl (-CH₂OH) at the 5-position.
  • Molecular Weight : 272.11 g/mol .
  • Reactivity : The hydroxymethyl group introduces hydrogen-bonding capability, influencing solubility and biological interactions.
  • Applications : Investigated for antimicrobial activity due to the bromophenyl moiety’s electronegative character .

Reactivity Trends

Compound Reactivity Profile Key Reaction Types
4-(Bromomethyl)oxazolidin-2-one High electrophilicity at C-Br; prone to SN2 substitutions Alkylation, cross-coupling
4-Chloromethyl-4-methyl derivative Moderate reactivity; requires catalysts/heat for substitutions Medicinal chemistry intermediates
5-Bromomethyl-methoxyphenyl analog Stabilized by electron-donating groups; regioselective modifications Ligand synthesis

Research Findings and Industrial Relevance

  • Synthetic Efficiency : 4-(Bromomethyl)oxazolidin-2-one achieves higher yields (~75–95%) in alkylation reactions compared to chloro analogs (~55–66%) .
  • Material Science: BOA derivatives demonstrate reversible polarization, making them candidates for non-volatile memory devices .

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